molecular formula C15H13NO2 B361757 2-benzyl-3-hydroxy-3H-isoindol-1-one CAS No. 17448-14-5

2-benzyl-3-hydroxy-3H-isoindol-1-one

Cat. No.: B361757
CAS No.: 17448-14-5
M. Wt: 239.27g/mol
InChI Key: XEFXQIBENKOFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-3-hydroxy-3H-isoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the isoindolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-hydroxy-3H-isoindol-1-one typically involves the reaction of a benzylamine derivative with a suitable carbonyl compound under acidic or basic conditions. One common method involves the condensation of benzylamine with phthalic anhydride, followed by cyclization and reduction steps to yield the desired isoindolinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-hydroxy-3H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-one.

    Reduction: The carbonyl group in the isoindolinone ring can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, which can have different functional groups attached to the benzyl or isoindolinone ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-benzyl-3-hydroxy-3H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-3-hydroxy-3H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the isoindolinone ring play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Similar in structure but with a phenyl group instead of a benzyl group.

    2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-one: An oxidized form of the compound with a carbonyl group at the 3-position.

Uniqueness

2-benzyl-3-hydroxy-3H-isoindol-1-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-benzyl-3-hydroxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXQIBENKOFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 20 was prepared using the synthetic sequence in a manner analogous to the method described for the conversion of commercially available phthalic anhydride 1 to compound 12 using benzylamine instead of thiophene-2-methylamine in the first step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxy-2-benzyl-2,3-dihydroisoindol-1-one is prepared as described in Example 1, starting with 10.2 g of N-benzylphthalimide in 100 cm3 of methanol and 2.6 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours and is then cooled to a temperature in the region of 0° C. and 50 cm3 of distilled water are added dropwise. The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 40° C., followed by addition of a further 50 cm3 of distilled water. The aqueous phase is extracted 3 times with 50 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 9.5 g of 3-hydroxy-2-benzyl-2,3-dihydroisoindol-1-one are thus obtained in the form of a white powder. (Rf=0.20, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.